molecular formula C10H9N3O2 B8007108 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione

1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8007108
M. Wt: 203.20 g/mol
InChI Key: QAHLJTUTRRABTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative featuring a 4-aminophenyl substituent at the N1 position of the pyrimidine ring. The pyrimidine-2,4(1H,3H)-dione core is a well-studied scaffold in medicinal chemistry, known for its versatility in drug design due to its hydrogen-bonding capabilities and structural similarity to nucleobases like thymine and uracil . The 4-aminophenyl group introduces an electron-donating substituent, which may enhance interactions with biological targets through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

1-(4-aminophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-6H,11H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLJTUTRRABTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 4-Nitrobenzyl Halides

A two-step strategy involves alkylating the pyrimidine-dione core with 4-nitrobenzyl bromide, followed by catalytic hydrogenation or chemical reduction of the nitro group. For example, reacting 4-amino-2,6(1H,3H)-pyrimidinedione with 4-nitrobenzyl bromide in dimethylformamide (DMF) at 60–90°C for 2–4 hours affords the nitro intermediate. Subsequent reduction using stannous chloride (SnCl₂) in hydrochloric acid selectively yields the 4-aminophenyl derivative, as demonstrated in analogous syntheses of PDE4 inhibitors.

Table 1: Cyclocondensation-Alkylation Parameters

StepReagents/ConditionsYield (%)
CyclizationEthyl cyanoacetate, urea, Na/MeOH, 65°C96.9
Alkylation4-Nitrobenzyl bromide, DMF, 80°C72
ReductionSnCl₂, HCl, 0–5°C85

Transition-metal-catalyzed cross-coupling reactions enable direct introduction of the 4-aminophenyl group. Starting from 5-bromo-1H-pyrimidine-2,4(1H,3H)-dione, a Suzuki-Miyaura reaction with 4-aminophenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) achieves regioselective aryl coupling. Protective acylation of the amino group (e.g., Boc protection) prevents undesired coordination with the catalyst.

Optimization of Coupling Conditions

Reaction parameters such as solvent (toluene/water mixtures), temperature (80–100°C), and catalyst loading (2–5 mol%) critically influence yields. For instance, tetrabutylammonium bromide (TBAB) as a phase transfer catalyst enhances solubility, achieving yields up to 78% for analogous pyrimidine derivatives.

Table 2: Suzuki-Miyaura Coupling Data

SubstrateBoronic AcidCatalystYield (%)
5-Bromo-pyrimidinedione4-Boc-aminophenylboronicPd(PPh₃)₄78
DeprotectionTFA/CH₂Cl₂95

Nitration-Reduction Strategy

Direct nitration of a pre-formed 1-phenylpyrimidine-2,4(1H,3H)-dione, followed by reduction, offers an alternative route. Nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at the para position of the phenyl ring. Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄) yields the target amine.

Challenges in Regioselectivity

Nitration of electron-rich aryl rings often produces mixed regioisomers. However, steric and electronic effects of the pyrimidine-dione core favor para-nitration, as observed in the synthesis of 5-nitro-1-phenyl derivatives.

Table 3: Nitration-Reduction Performance

StepConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0°C, 2h65
ReductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C88

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclocondensation-Alkylation : High yields (72–85%) and scalability, but requires handling of nitro intermediates and reducing agents.

  • Suzuki-Miyaura Coupling : Regioselective and modular, yet demands protective group strategies and palladium catalysts.

  • Nitration-Reduction : Straightforward but limited by moderate nitration yields (65%) and isomer separation.

Environmental Considerations

The patent method eliminates phosphorus oxychloride, reducing hazardous waste. Conversely, Pd-catalyzed couplings generate metal residues, necessitating recycling protocols.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione, as anticancer agents. For instance, a series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). These compounds exhibited significant cytotoxic effects with varying IC50_{50} values, indicating their potential as therapeutic agents .

CompoundCell LineIC50_{50} (µM)
6nA5495.9
6nSW-4802.3
6nMCF-75.65
CisplatinA54915.37
CisplatinSW-48016.1
CisplatinMCF-73.2

This table summarizes the cytotoxic effects of selected compounds compared to Cisplatin, a standard chemotherapy agent .

PROTAC Development

The compound has also been explored in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic modalities aimed at selectively degrading target proteins involved in disease processes. A study reported the synthesis of VHL-based PROTACs incorporating this compound derivatives that showed promising results in reducing target protein levels in ovarian cancer cells . These findings underscore the compound's versatility in targeting specific proteins for degradation.

Biological Mechanisms

The biological mechanisms underlying the anticancer activity of pyrimidine derivatives often involve modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring significantly influence the antiproliferative activity of these compounds. Compounds with halogen substitutions demonstrated enhanced efficacy compared to unsubstituted analogs .

Cytotoxic Evaluation

In a detailed cytotoxicity screening study involving various synthesized derivatives of pyrimidine compounds, it was found that specific substitutions on the phenyl ring could lead to significant differences in cytotoxic activity against cancer cells. For example, compound 6n exhibited potent activity against lung adenocarcinoma cells (A549), demonstrating an effective strategy for developing new anticancer agents through hybridization techniques .

Mechanistic Insights

Further mechanistic studies using molecular docking simulations revealed that these compounds interact favorably with key targets involved in tumor progression. This suggests that rational design and structural modifications can lead to improved binding affinities and therapeutic outcomes .

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) and other key enzymes involved in cell cycle regulation.

    Pathways Involved: The compound can affect various signaling pathways, including those related to apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Comparison

Pyrimidine-2,4(1H,3H)-dione derivatives vary primarily in substituents at the N1 and C5/C6 positions. Key structural analogs include:

Compound Name Substituent at N1 Key Functional Groups Biological Activity Reference ID
1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione 4-Aminophenyl -NH₂ (electron-donating) Not explicitly reported Inferred
Stavudine 2',3'-Dideoxy-3'-thiacytidine -OH, -CH₂ groups Anti-HIV
5,6-Diamino-1-(4-chlorophenyl)pyrimidine-2,4-dione 4-Chlorophenyl, -NH₂ at C5/C6 -Cl (electron-withdrawing) Antiviral (potential)
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione 2,3,4-Trifluorophenyl -F (electron-withdrawing) Herbicidal (PPO inhibition)
1-(3-Nitrophenyl)dihydropyrimidine-2,4-dione 3-Nitrophenyl -NO₂ (electron-withdrawing) Not reported

Key Structural Insights :

  • Electron Effects: The 4-aminophenyl group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., -Cl, -NO₂, -F) in analogs. This may enhance nucleophilicity and hydrogen-bond donor capacity, influencing target binding .
  • Ring Modifications : Derivatives like pyrido[2,3-d]pyrimidine-2,4-dione () incorporate fused rings, altering planarity and π-stacking interactions compared to the simpler pyrimidine-dione core.
Functional Comparison
Antiviral Activity
  • Stavudine and AZT: These nucleoside analogs inhibit HIV reverse transcriptase by mimicking thymidine. Their activity relies on the pyrimidine-dione core and sugar modifications, unlike 1-(4-aminophenyl)pyrimidine-2,4-dione’s aryl substituent .
  • The 4-aminophenyl group could similarly enhance solubility and target affinity.
Enzyme Inhibition
  • MtbTMPK Inhibitors: 1-(1-arylethylpiperidin-4-yl)thymine analogs () inhibit Mycobacterium tuberculosis thymidylate kinase. The aryl group’s size and electronics are critical; the 4-aminophenyl group may improve binding through hydrogen bonding with catalytic residues .
  • PPO Inhibitors: Trifluorophenyl-substituted pyrido[2,3-d]pyrimidine-diones () inhibit protoporphyrinogen oxidase (PPO) via π-π interactions and hydrogen bonding. The 4-aminophenyl group’s planar structure may similarly align with aromatic enzyme pockets .
Herbicidal Activity
  • Pyrido[2,3-d]pyrimidine-diones: Substituents like 2,3,4-trifluorophenyl () localize HOMO orbitals on the pyrimidine ring, enhancing electron transfer to FAD in PPO. The 4-aminophenyl group’s HOMO distribution could modulate redox properties differently .
Physicochemical and Computational Insights
  • Frontier Orbital Energies: Trifluorophenyl-substituted compounds () exhibit higher LUMO energies than flumioxazin, correlating with herbicidal efficacy. The 4-aminophenyl group’s HOMO/LUMO profile may differ due to its electron-donating nature, affecting charge transfer .
  • Hydrogen Bonding: Molecular docking () shows fluorine atoms in trifluorophenyl derivatives form hydrogen bonds with PPO’s Arg96.

Biological Activity

1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with an amino group on the phenyl ring. This structure is significant for its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells .
  • Inhibition of Key Enzymes : The compound has been studied for its ability to inhibit specific enzymes such as BRD4 and PLK1. These enzymes are crucial in cancer progression and cell cycle regulation. In vitro assays revealed IC50 values as low as 0.029 µM for BRD4 inhibition .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxicity of this compound against multiple cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.029BRD4 Inhibition
HT-29 (Colorectal)0.042PLK1 Inhibition
U-937 (Renal)0.094Induction of Apoptosis

Case Studies

In a notable case study, the compound was tested for its effects on castrated male cynomolgus monkeys. Oral administration at a dosage of 30 mg/kg resulted in significant suppression of plasma luteinizing hormone levels for over 24 hours, indicating its potential as a therapeutic agent in hormone-related conditions .

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest it may be effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione derivatives?

The synthesis typically involves condensation reactions between substituted aldehydes and uracil derivatives under acidic conditions. For example, uracil reacts with benzaldehyde derivatives in a 1:1 molar ratio using concentrated HCl as a catalyst in water at 70°C, yielding bis(pyrimidine-2,4(1H,3H)-dione) derivatives. Optimization of reaction parameters (e.g., temperature, solvent, catalyst) is critical to avoid side products, as seen in studies where varying substituents on the aldehyde significantly altered reaction outcomes .

Q. How can NMR and HRMS data be interpreted to confirm the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons from the 4-aminophenyl group (δ ~6.5–7.5 ppm) and pyrimidine-dione protons (e.g., NH/OH groups at δ ~9.5–10.5 ppm). Methyl or trifluoromethyl substituents, if present, appear at δ ~2.1–2.5 ppm (CH₃) or δ ~3.5–4.5 ppm (CF₃) .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight. For example, a derivative with a trifluoromethyl group (C₁₁H₉F₃N₃O₂) would show a mass of 296.0652 Da .

Q. What is the role of the 4-aminophenyl group in modulating biological activity?

The 4-aminophenyl moiety enhances hydrogen bonding with biological targets (e.g., HIV-1 capsid proteins or bacterial enzymes) due to its electron-rich amine group. Substitution at this position (e.g., methyl, methoxy, or halogens) can improve binding affinity or selectivity, as demonstrated in studies where 4′-methyl or 4′-trifluoromethyl analogs showed enhanced antiviral activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in silico predictions and in vitro assays be resolved?

Discrepancies often arise from solubility differences, metabolic instability, or off-target interactions. For example, a compound predicted to inhibit HIV-1 capsid proteins in silico may show poor cellular permeability in vitro. Mitigation strategies include:

  • Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) without disrupting critical hydrogen bonds .
  • Metabolic stability : Replace labile substituents (e.g., ester groups) with stable analogs (e.g., amides) .
  • Selectivity profiling : Use competitive binding assays or crystallography to identify off-target interactions .

Q. What methodologies optimize regioselectivity in multi-step syntheses of functionalized derivatives?

Regioselectivity challenges are common during alkylation or cyclocondensation steps. For example, alkylation of the pyrimidine-dione core with benzyl chlorides in DMF/K₂CO₃ favors substitution at the N1 position over O3 due to steric and electronic factors. Key approaches include:

  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) using tert-butoxycarbonyl (Boc) .
  • Catalytic control : Use Pd/C for selective hydrogenation of nitro to amine groups without disrupting thiazole rings .

Q. How do substitution patterns influence antimicrobial activity against resistant strains like Staphylococcus aureus?

Derivatives with 2-methyl-1,3-thiazole substituents exhibit enhanced activity due to improved membrane penetration. However, alkylation at the N1 position (e.g., with 4-methylbenzyl groups) reduces efficacy, likely due to steric hindrance. Comparative studies show that unsubstituted N1 analogs (MIC = 8 µg/mL) outperform alkylated derivatives (MIC = 32–64 µg/mL) against S. aureus .

Q. What analytical techniques resolve structural ambiguities in complex derivatives (e.g., regioisomers)?

  • X-ray crystallography : Definitive for assigning regiochemistry in crystalline derivatives.
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish between N1- and O3-alkylated isomers .
  • Isotopic labeling : Use ¹³C or ¹⁵N isotopes to track reaction pathways and confirm substitution sites .

Methodological Notes

  • Synthetic protocols : Avoid aqueous conditions for acid-sensitive intermediates; use aprotic solvents like DMF or THF .
  • Data validation : Cross-reference NMR/HRMS with computational tools (e.g., ChemDraw predictions) to minimize misassignments .
  • Biological assays : Include cytotoxicity screens (e.g., MTT assays) to differentiate true bioactivity from nonspecific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.